3-(吡啶-2-基)-1H-吡唑-5-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

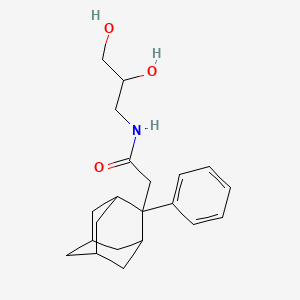

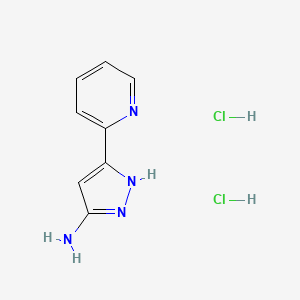

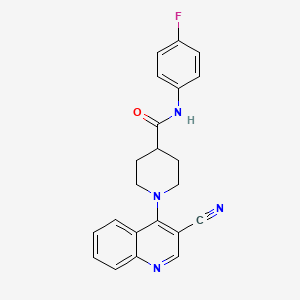

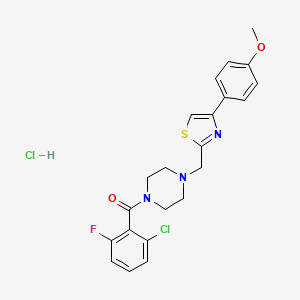

The compound "3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the pyridin-2-yl group suggests potential for complexation with metals and involvement in various chemical reactions due to the nitrogen atoms' lone pairs. The dihydrochloride indicates the presence of two hydrochloric acid molecules associated with the compound, likely for increased solubility or stability in a solid state.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in several studies. For instance, an improved synthesis of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been described, which allows for the compound to be produced on a multi-gram scale . This synthesis involves reactions with acid chloride and isothiocyanate electrophiles, leading to the formation of amide and thiourea products. The synthesis of other pyrazole derivatives, such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of "3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction . For example, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined, revealing supramolecular characteristics like π–π stacking and hydrogen bonding . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions. The reactivity can be influenced by the substituents on the pyrazole ring and the presence of functional groups. For instance, the reaction of pyrazole derivatives with aldehydes or ketones can lead to the formation of novel heterocyclic scaffolds . The electrophilic attack at the amino group or the pyrazole ring can lead to different products, depending on the nature of the electrophiles used . These reactions are important for the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their molecular structure. For example, the phase behavior and fluorescent properties of a pyrazole derivative and its ZnCl2 complex were studied, showing that the complex exhibits a single crystal-to-crystal phase transition and aggregation-induced emission behavior . The optical properties, such as absorption and emission maxima, can also be influenced by the substituents on the pyrazole and pyridine moieties . These properties are essential for the potential application of these compounds in materials science and as biological probes.

科学研究应用

合成中的杂化催化剂

吡喃并嘧啶骨架的合成在医药和制药行业至关重要,因为它们具有广泛的合成应用和生物利用度。包括有机催化剂、金属催化剂和纳米催化剂在内的杂化催化剂已被用于通过一锅多组分反应开发取代的吡喃并嘧啶衍生物。这些催化剂的多功能性和可回收性使它们对于合成具有潜在医药应用的先导分子非常有价值 (Parmar, Vala, & Patel, 2023)。

激酶抑制

与所讨论结构密切相关的吡唑并[3,4-b]吡啶支架因其在激酶抑制中的多功能性而受到认可,激酶抑制是癌症和其他疾病药物发现中的关键领域。该支架有效地与激酶结合,显示出在开发用于治疗应用的选择性抑制剂方面的潜力 (Wenglowsky, 2013)。

杂环 N-氧化物的应用

杂环 N-氧化物(包括吡啶和吲唑衍生物)在有机合成、催化和药物开发中的重要性已得到充分证明。这些化合物显示出广泛的功能,突出了它们在设计催化剂和合成具有抗癌、抗菌和抗炎活性的化合物中的重要性 (Li et al., 2019)。

铁(II)配合物中的自旋交叉

对铁(II)自旋交叉(SCO)活性配合物的研究突出了基于吡唑的配体在合成具有可调磁性的材料中的应用。这些材料因其在传感器、存储器件和显示器中的潜在应用而具有重要意义 (Olguín & Brooker, 2011)。

抗癌剂的合成

与所讨论化合物在结构上相关的吡唑啉衍生物已被探索其作为抗癌剂的潜力。这些衍生物的合成策略强调了它们在药物发现中的重要性,展示了广泛的药用特性以及在开发新候选药物中的进一步探索的可能性 (Cherukupalli et al., 2017)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various targets, such as feii, coii, and niii ions . The role of these targets can vary widely, from catalytic activities to structural roles in proteins.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in the targets’ function or structure . For instance, similar compounds have been found to interact with their targets through π–π stacking interactions and short C–H⋯N hydrogen bonds .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, such as those involved in fluorescence and phosphorescence .

Pharmacokinetics

Similar compounds have been found to have diverse pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Similar compounds have been found to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .

属性

IUPAC Name |

5-pyridin-2-yl-1H-pyrazol-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;;/h1-5H,(H3,9,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVMDFNLNXKSJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)